![molecular formula C15H20O B12361262 (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is a deuterated aldehyde compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal typically involves the deuteration of a precursor compound followed by a series of chemical reactions to introduce the aldehyde functional group. One common method is the deuteration of benzyl chloride using deuterium gas, followed by a Wittig reaction to form the desired aldehyde. The reaction conditions often involve the use of a strong base such as sodium hydride and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The deuterated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanoic acid.
Reduction: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and kinetic isotope effects. This can lead to changes in the metabolic stability and bioavailability of the compound, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]hexanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]nonanal
Uniqueness
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is unique due to its specific chain length and the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs. This makes it particularly useful in studies involving isotope effects and in the development of deuterated drugs with enhanced properties.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
221.35 g/mol |
Nombre IUPAC |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
Clave InChI |
GUUHFMWKWLOQMM-AVBAJIQZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/C=O)[2H])[2H] |
SMILES canónico |
CCCCCCC(=CC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


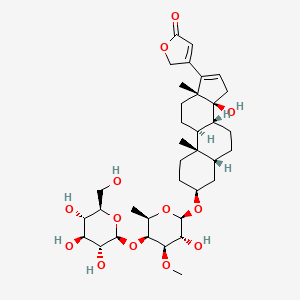


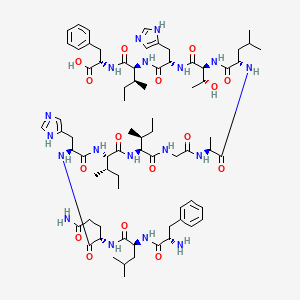


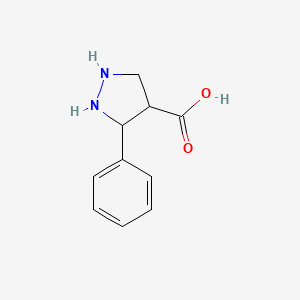
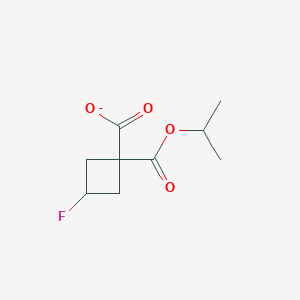

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
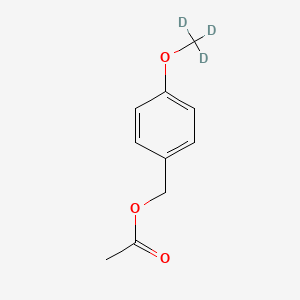
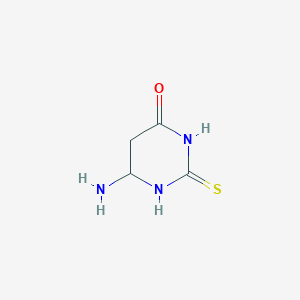
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12361266.png)
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
